5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester
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Overview
Description
5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring fused with a benzoimidazole moiety, making it a unique structure with interesting chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-benzoimidazole-2-carboxylic acid ethyl ester and hydrazine hydrate.
Reaction Steps: The reaction involves the condensation of 1H-benzoimidazole-2-carboxylic acid ethyl ester with hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized under acidic conditions to form the pyrazole ring.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors. The reaction conditions are carefully controlled to ensure consistency and purity.
Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis to increase efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated compounds (e.g., chloroform) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated pyrazoles or substituted benzoimidazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the application but often involves binding to active sites or altering the conformation of target molecules. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
5-Amino-1-methyl-1H-benzoimidazole-2-carboxylic acid ethyl ester
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide
3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol
Uniqueness: Compared to similar compounds, 5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester has a unique structural feature with the pyrazole ring fused to the benzoimidazole moiety, which can lead to different chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-amino-1-(1H-benzimidazol-2-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-20-12(19)8-7-15-18(11(8)14)13-16-9-5-3-4-6-10(9)17-13/h3-7H,2,14H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXCBMYVHBEZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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